molecular formula C21H17ClN2O5S B11512009 5-{[(E)-(4-chlorophenyl){[(4-methylphenyl)sulfonyl]imino}methyl]amino}-2-hydroxybenzoic acid

5-{[(E)-(4-chlorophenyl){[(4-methylphenyl)sulfonyl]imino}methyl]amino}-2-hydroxybenzoic acid

Cat. No.: B11512009
M. Wt: 444.9 g/mol
InChI Key: XTUATXDCUJNOAC-UHFFFAOYSA-N
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Description

5-{[(E)-(4-chlorophenyl){[(4-methylphenyl)sulfonyl]imino}methyl]amino}-2-hydroxybenzoic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a combination of aromatic rings, sulfonyl groups, and hydroxyl groups, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(E)-(4-chlorophenyl){[(4-methylphenyl)sulfonyl]imino}methyl]amino}-2-hydroxybenzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Esterification: The initial step involves the esterification of 4-chlorobenzoic acid with methanol to form the corresponding methyl ester.

    Hydrazination: The methyl ester is then reacted with hydrazine to form the hydrazide derivative.

    Salt Formation and Cyclization: The hydrazide is converted into a salt, which undergoes cyclization to form the thiadiazole ring.

    Sulfonylation: The thiadiazole derivative is then sulfonylated using a sulfonyl chloride reagent to introduce the sulfonyl group.

    Nucleophilic Substitution: Finally, the sulfonylated intermediate undergoes nucleophilic substitution with an amine to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-{[(E)-(4-chlorophenyl){[(4-methylphenyl)sulfonyl]imino}methyl]amino}-2-hydroxybenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Sodium dichromate in sulfuric acid.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogens (e.g., chlorine or bromine) with a Lewis acid catalyst.

    Coupling Reactions: Palladium catalyst with boronic acids or esters.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of halogenated aromatic compounds.

    Coupling Reactions: Formation of biaryl compounds.

Scientific Research Applications

5-{[(E)-(4-chlorophenyl){[(4-methylphenyl)sulfonyl]imino}methyl]amino}-2-hydroxybenzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-{[(E)-(4-chlorophenyl){[(4-methylphenyl)sulfonyl]imino}methyl]amino}-2-hydroxybenzoic acid involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can interfere with cellular pathways by modulating protein-protein interactions and signaling cascades .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-{[(E)-(4-chlorophenyl){[(4-methylphenyl)sulfonyl]imino}methyl]amino}-2-hydroxybenzoic acid is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its structure enables it to act as a versatile intermediate in organic synthesis and a potential therapeutic agent .

Properties

Molecular Formula

C21H17ClN2O5S

Molecular Weight

444.9 g/mol

IUPAC Name

5-[[(E)-C-(4-chlorophenyl)-N-(4-methylphenyl)sulfonylcarbonimidoyl]amino]-2-hydroxybenzoic acid

InChI

InChI=1S/C21H17ClN2O5S/c1-13-2-9-17(10-3-13)30(28,29)24-20(14-4-6-15(22)7-5-14)23-16-8-11-19(25)18(12-16)21(26)27/h2-12,25H,1H3,(H,23,24)(H,26,27)

InChI Key

XTUATXDCUJNOAC-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)/N=C(\C2=CC=C(C=C2)Cl)/NC3=CC(=C(C=C3)O)C(=O)O

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=C(C2=CC=C(C=C2)Cl)NC3=CC(=C(C=C3)O)C(=O)O

Origin of Product

United States

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